1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Final Coupling: The final step involves coupling the benzodioxole moiety with the sulfonylated piperazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the piperazine and sulfonyl groups.
Piperazine Derivatives: Compounds like 1-(4-chlorophenyl)piperazine share the piperazine ring but differ in other substituents.
Sulfonyl Compounds: Compounds like sulfonylureas share the sulfonyl group but have different core structures.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C20H23ClN2O5S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H23ClN2O5S/c1-2-26-19-12-16(4-5-17(19)21)29(24,25)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,2,7-10,13-14H2,1H3 |
InChI Key |
AWAFRLDPGDHAMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.